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Compound of Interest

Compound Name: 3-Chlorooxolane-2,5-dione

Cat. No.: B072987

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chlorooxolane-2,5-dione, also known as 3-chlorosuccinic anhydride. The information
presented herein is essential for the accurate identification, characterization, and quality control
of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Chlorooxolane-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not available in

search results

13C NMR (Carbon-13 NMR) Data
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Chemical Shift (ppm) Assighment

Data not available in search results

Note: Specific peak assignments for H and 3C NMR are pending experimental data.

Infrared (IR) Spectroscopy

Wavenumber (cm~—2) Description of Vibration

Data not available in search results

Note: Expected characteristic peaks include two carbonyl (C=0) stretching bands typical for an
anhydride functional group.

Mass Spectrometry (MS)
m/z

Interpretation

Data not available in search results

Note: The mass spectrum is expected to show the molecular ion peak and fragmentation
patterns consistent with the structure of 3-Chlorooxolane-2,5-dione.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 3-Chlorooxolane-
2,5-dione are not readily available in the public domain. However, standard methodologies for
each technique are described below.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra involves dissolving a precisely weighed sample
of 3-Chlorooxolane-2,5-dione in a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The
solution is then transferred to an NMR tube and placed in the spectrometer. For *H NMR,
standard acquisition parameters are used. For 13C NMR, a proton-decoupled experiment is
typically performed to simplify the spectrum.
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IR Spectroscopy Protocol

Infrared spectra can be obtained using various techniques. For a solid sample like 3-
Chlorooxolane-2,5-dione, the Attenuated Total Reflectance (ATR) method is common. A small
amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded.
Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and
pressing it into a thin disk.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer with an appropriate ionization
source, such as Electron lonization (El). The sample is introduced into the instrument, ionized,
and the resulting fragments are separated based on their mass-to-charge ratio to generate the

mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a chemical compound like 3-Chlorooxolane-2,5-dione.
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Compound Synthesis & Purification

Synthesis of 3-Chlorooxolane-2,5-dione

;

Purification (e.g., Recrystallization, Chromatography)
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3-
Chlorooxolane-2,5-dione.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chlorooxolane-2,5-dione: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072987#spectroscopic-data-for-3-chlorooxolane-2-5-
dione-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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